4-Chlorophenyl phosphorodiamidate
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Overview
Description
4-Chlorophenyl phosphorodiamidate is an organophosphorus compound characterized by the presence of a phosphorodiamidate group attached to a 4-chlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorophenyl phosphorodiamidate typically involves the reaction of 4-chlorophenol with a phosphorodiamidate reagent. One common method is the reaction of 4-chlorophenol with 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems. The process includes the use of high-purity reagents and precise control of reaction parameters to ensure consistent product quality . The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenyl phosphorodiamidate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the phosphorodiamidate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form phosphorodiamidate oxides and reduction to form phosphorodiamidate hydrides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed:
Oxidation Products: Phosphorodiamidate oxides.
Reduction Products: Phosphorodiamidate hydrides.
Scientific Research Applications
4-Chlorophenyl phosphorodiamidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Medicine: Research is ongoing to investigate its potential as an antiviral and anticancer agent.
Industry: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 4-chlorophenyl phosphorodiamidate involves its interaction with specific molecular targets. It acts as a phosphorylation agent, transferring its phosphorodiamidate group to target molecules. This process can inhibit enzyme activity by modifying the active site or altering the enzyme’s conformation . The compound’s ability to phosphorylate proteins and nucleic acids makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Phenyl Phosphorodiamidate: Similar in structure but lacks the chlorine substituent.
4-Bromophenyl Phosphorodiamidate: Contains a bromine atom instead of chlorine.
4-Methylphenyl Phosphorodiamidate: Contains a methyl group instead of chlorine.
Uniqueness: 4-Chlorophenyl phosphorodiamidate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological molecules. The chlorine substituent can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Properties
CAS No. |
62868-66-0 |
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Molecular Formula |
C6H8ClN2O2P |
Molecular Weight |
206.57 g/mol |
IUPAC Name |
1-chloro-4-diaminophosphoryloxybenzene |
InChI |
InChI=1S/C6H8ClN2O2P/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H,(H4,8,9,10) |
InChI Key |
QMSGCDNYZNFWKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OP(=O)(N)N)Cl |
Origin of Product |
United States |
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